molecular formula C19H20N2O4 B6493604 2-(2-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 921999-75-9

2-(2-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B6493604
CAS RN: 921999-75-9
M. Wt: 340.4 g/mol
InChI Key: NGSSUFYWGOVCTP-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, also known as 2-MPA, is a compound derived from the phenoxyacetic acid family. It has been studied extensively in recent years due to its potential application in various scientific fields.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been studied extensively due to its potential applications in various scientific fields. It has been used as an intermediate in the synthesis of other compounds, such as β-lactams and other bioactive compounds. It has also been studied for its potential to act as a ligand in metal-organic frameworks, as well as its potential use in catalysis and as a drug delivery system.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation and pain. It is also thought to act as an agonist of certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of dopamine release.
Biochemical and Physiological Effects
2-(2-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been studied for its potential to act as an anti-inflammatory, analgesic, and antipyretic agent. It has also been studied for its potential to act as an anti-cancer agent, as well as its potential to act as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

2-(2-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized relatively easily. Additionally, it is a relatively stable compound, which makes it ideal for use in long-term experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it has a relatively low solubility in organic solvents, which can limit its use in certain experiments.

Future Directions

The potential applications of 2-(2-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide are still being explored. Possible future directions for research include further studies of its mechanism of action, as well as its potential use in drug delivery and as a ligand in metal-organic frameworks. Additionally, further research into its potential anti-inflammatory, analgesic, and antipyretic effects may be beneficial. Further research into its potential as an anti-cancer agent and neuroprotective agent may also be beneficial. Additionally, further studies of its solubility in various solvents may be beneficial in order to optimize its use in laboratory experiments.

Synthesis Methods

2-(2-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can be synthesized in a two-step process using a reaction between phenoxyacetic acid and 2-methoxybenzaldehyde. In the first step, the phenoxyacetic acid is reacted with 2-methoxybenzaldehyde in the presence of an acid catalyst to form 2-(2-methoxyphenoxy)acetaldehyde. The second step involves the reaction of the aldehyde with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a base catalyst to form the desired 2-(2-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide product.

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-21-15-9-8-14(11-13(15)7-10-19(21)23)20-18(22)12-25-17-6-4-3-5-16(17)24-2/h3-6,8-9,11H,7,10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSSUFYWGOVCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

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